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Compound of Interest

2-Bromo-1-(4-methyl-3-
Compound Name: _
nitrophenyl)ethanone

cat. No.: B1275579

Disclaimer: Experimental spectral data for 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is
not readily available in public databases. The following guide provides predicted spectral data
based on the analysis of structurally similar compounds. These predictions are intended for
research and informational purposes and should be confirmed by experimental analysis.

Predicted Spectral Data

The spectral characteristics of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone (CoHsBrNOs3)
have been predicted by analyzing the known spectral data of analogous compounds, including
2-bromo-1-(3-nitrophenyl)ethanone, 2-bromo-1-(4-nitrophenyl)ethanone, and 2-bromo-1-(4-
methylphenyl)ethanone. The presence of the bromoacetyl group, the methyl group, and the
nitro group on the phenyl ring will each influence the final spectrum in a predictable manner.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum in CDCls would exhibit signals corresponding to the aromatic
protons, the methylene protons of the bromoacetyl group, and the methyl protons.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Ar-H ortho to nitro
~8.2-8.4 d 1H
group
Ar-H ortho to carbonyl
~7.8-8.0 dd 1H and meta to nitro
group
Ar-H meta to carbonyl
~75-7.7 d 1H and ortho to methyl
group
~44-46 s 2H -C(O)CH=2Br
~26-28 s 3H Ar-CHs

Predicted **C NMR Spectral Data

The predicted 3C NMR spectrum will show distinct signals for the carbonyl carbon, the

aromatic carbons, the methylene carbon, and the methyl carbon.

Chemical Shift (6, ppm) Assighment
~190 C=0

~ 150 C-NO2

~ 140 C-CHs

~135 C-C(0)

~ 132 Ar-CH

~ 128 Ar-CH

~ 125 Ar-CH

~30 -CH2Br

~20 -CHs
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Predicted FT-IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the carbonyl
group, the nitro group, aromatic C-H and C=C bonds, and the C-Br bond.

Wavenumber (cm—?) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 1700 Strong C=0 stretch (ketone)

~ 1600, 1475 Medium Aromatic C=C stretch

~ 1530 Strong Asymmetric NOz2 stretch
~ 1350 Strong Symmetric NOz2 stretch
~ 1200 Medium C-N stretch

~ 700 - 600 Medium-Strong C-Br stretch

Predicted Mass Spectrometry Data

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak and
characteristic fragmentation patterns are anticipated.
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miz Interpretation

Molecular ion peak (M*, M*+2) due to the

258/260 presence of bromine isotopes (7°Br and &Br in
~1:1 ratio)

179 [M - Br]*

163 [M - Br - O]* or [CoHsNO]*

151 [CsHsNOJ*+

133 [C7/Hs0]*

105 [C/Hs0]*

91 [C7H7]* (tropylium ion)

77 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral
characterization of a-bromo aryl ketones.

Synthesis of 2-Bromo-1-(4-methyl-3-
hitrophenyl)ethanone

A common method for the synthesis of a-bromo ketones is the direct bromination of the
corresponding ketone.[1][2]

 Starting Material Preparation: 1-(4-methyl-3-nitrophenyl)ethanone is prepared via nitration of
4-methylacetophenone followed by separation of the desired isomer.

e Bromination: To a stirred solution of 1-(4-methyl-3-nitrophenyl)ethanone in a suitable solvent
(e.g., chloroform, acetic acid, or diethyl ether), an equimolar amount of bromine (Brz) is
added dropwise at a low temperature (0-5 °C).[2]

o Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography
(TLC).
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Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The organic
layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine,
dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel or by
recrystallization from a suitable solvent to yield pure 2-Bromo-1-(4-methyl-3-
nitrophenyl)ethanone.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure
elucidation in organic chemistry.[3][4]

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. A small amount of a reference
standard, such as tetramethylsilane (TMS), may be added.[5]

Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the spectrum is
acquired using a standard pulse program. For 13C NMR, a proton-decoupled spectrum is
typically obtained to simplify the spectrum to single lines for each unique carbon atom.[5]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical
shifts are referenced to the TMS signal at O ppm. The signals in the *H NMR spectrum are
integrated to determine the relative number of protons.

FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups
present in a molecule.[6]

o Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small
amount of the compound with dry potassium bromide and pressing the mixture into a thin
transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum
can be obtained using an Attenuated Total Reflectance (ATR) accessory.[7]
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e Background Spectrum: A background spectrum of the empty sample holder (or pure KBr
pellet/ATR crystal) is recorded.

o Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded.
The instrument software automatically subtracts the background spectrum from the sample
spectrum to produce the final infrared spectrum.

o Data Analysis: The absorption bands in the spectrum are identified and correlated with
specific functional groups.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a compound.[8][9]

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct
insertion.

 lonization: The sample molecules are ionized, typically by electron impact (El) or chemical
ionization (CI). In El, high-energy electrons bombard the molecules, causing them to lose an
electron and form a molecular ion (M*).[10]

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-
of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions versus their m/z ratio.[10]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and spectral
characterization of a novel organic compound.
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Caption: Workflow for Synthesis and Spectral Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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